molecular formula C11H17ClFNO B3059634 2-[(4-Fluorobenzyl)amino]-1-butanol hydrochloride CAS No. 1048673-59-1

2-[(4-Fluorobenzyl)amino]-1-butanol hydrochloride

Cat. No. B3059634
CAS RN: 1048673-59-1
M. Wt: 233.71 g/mol
InChI Key: VEVBQGAVPYMYHV-UHFFFAOYSA-N
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Description

“2-[(4-Fluorobenzyl)amino]-1-butanol hydrochloride” is a chemical compound . It is a derivative of 4-Fluorobenzylamine, which is an important building block for the synthesis of various compounds .


Molecular Structure Analysis

The molecular formula of “this compound” is C11H16FNO . Unfortunately, the specific structural details or a visual representation of the molecule are not provided in the search results.

Scientific Research Applications

1. Chromatography and Analytical Applications

2-[(4-Fluorobenzyl)amino]-1-butanol hydrochloride has been used in chromatographic methods for the analysis of biological samples. For instance, Wu (1993) developed a sensitive fluorometric HPLC method utilizing this compound for the analysis of proline in biological samples, demonstrating its effectiveness in biomedical research (Wu, 1993).

2. Fluorescence Studies and Molecular Aggregation

This chemical has been involved in studies exploring dual fluorescence effects and molecular aggregation. Budziak et al. (2019) conducted spectroscopic studies on certain compounds, including this compound, to understand molecular aggregation and charge transfer within molecules, highlighting its potential in molecular medicine and biology (Budziak et al., 2019).

3. Synthesis of Bioactive Compounds

The compound has been used in the synthesis of bioactive molecules. For example, Binici et al. (2021) utilized it in synthesizing cyclotriphosphazene derivatives, which showed promising antibacterial, antifungal, and antiproliferative activities against various cancer cell lines, illustrating its significance in the development of new therapeutic agents (Binici et al., 2021).

4. Synthesis of Pharmaceutical Intermediates

It has also been used in the synthesis of intermediates for pharmaceutical agents. Kato et al. (1994) achieved an efficient asymmetric synthesis of the enantiomers of 2-aminomethyl-4-(4-fluorobenzyl)morpholine, an intermediate of mosapride, a gastroprokinetic agent. This underlines the importance of this compound in pharmaceutical synthesis (Kato et al., 1994).

5. Solvent Effects in Chemical Processes

Research has also been conducted on the influence of solvents in chemical reactions involving compounds like this compound. Zhu et al. (2019) examined the solubility and solvent effects of related compounds, contributing to a better understanding of the solution processes in various solvents, which is critical for chemical synthesis and purification processes (Zhu et al., 2019).

properties

IUPAC Name

2-[(4-fluorophenyl)methylamino]butan-1-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16FNO.ClH/c1-2-11(8-14)13-7-9-3-5-10(12)6-4-9;/h3-6,11,13-14H,2,7-8H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEVBQGAVPYMYHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CO)NCC1=CC=C(C=C1)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17ClFNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1048673-59-1
Record name 1-Butanol, 2-[[(4-fluorophenyl)methyl]amino]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1048673-59-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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